An In-depth Technical Guide to 4,5-Dichloroquinoline
An In-depth Technical Guide to 4,5-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-dichloroquinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical and physical properties, safety and handling guidelines, and potential therapeutic applications. A key focus is placed on its role as a precursor in the synthesis of pharmacologically active molecules. Detailed experimental methodologies for the synthesis of related chloroquinoline derivatives are provided to serve as a practical reference. Furthermore, this guide elucidates the well-established mechanism of action of its famous derivatives, the 4-aminoquinoline antimalarials, and their interaction with cellular signaling pathways, offering insights into the potential biological activities of 4,5-dichloroquinoline and its analogues.
Chemical and Physical Properties
4,5-Dichloroquinoline, with the CAS number 21617-18-5 , is a solid organic compound.[1][2] It presents as an off-white to pale yellow or beige powder or crystals.[2] Its fundamental properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 21617-18-5 | [1][2] |
| Molecular Formula | C₉H₅Cl₂N | [1] |
| Molecular Weight | 198.05 g/mol | [2] |
| Appearance | Off-white to pale yellow/beige powder or crystals | [2] |
| Melting Point | 118 °C | [2] |
| Boiling Point | 324.23 °C (rough estimate) | [2] |
| Solubility | Low solubility in water. Soluble in organic solvents such as ethanol, acetone, chloroform, DMSO, and ethyl acetate (slightly in the latter four). | [1][2] |
| Vapor Pressure | 0.00313 mmHg at 25°C | [2] |
| pKa | 2.47 ± 0.25 (Predicted) | [2] |
Safety and Handling
4,5-Dichloroquinoline is classified as a hazardous substance and requires careful handling in a laboratory setting. The compound is accompanied by a "Warning" signal word.
GHS Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.[3]
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H319: Causes serious eye irritation.[3]
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H335: May cause respiratory irritation.[3]
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.
Synthesis and Reactivity
Representative Experimental Protocol: Synthesis of a Dichloroquinoline Derivative
This protocol is based on the principles of the Gould-Jacobs reaction for the construction of the quinoline ring system.
Step 1: Condensation
-
A suitable chloroaniline is reacted with diethyl ethoxymethylenemalonate.
-
The mixture is heated, typically on a steam bath, to facilitate the condensation reaction and the evolution of ethanol.
Step 2: Cyclization
-
The crude product from Step 1 is added to a high-boiling point solvent, such as Dowtherm A.
-
The mixture is heated to a high temperature (e.g., boiling point of the solvent) to induce cyclization, leading to the formation of a 4-hydroxy-3-quinolinecarboxylic acid ethyl ester.
Step 3: Saponification and Decarboxylation
-
The cyclized product is saponified using a strong base, such as sodium hydroxide, to hydrolyze the ester.
-
The resulting carboxylic acid is then decarboxylated by heating, typically in the same high-boiling point solvent, to yield a 7-chloro-4-quinolinol.
Step 4: Chlorination
-
The 7-chloro-4-quinolinol is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group at the 4-position into a chloro group.
-
The reaction mixture is heated to drive the chlorination to completion.
Step 5: Work-up and Purification
-
The reaction mixture is cooled and then carefully poured into a basic solution (e.g., sodium hydroxide) to neutralize the excess acid and precipitate the crude 4,7-dichloroquinoline.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as Skellysolve B.[4]
Reactivity: The chlorine atoms at the 4 and 5 positions of 4,5-dichloroquinoline are susceptible to nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nature of the nitrogen atom in the quinoline ring activates the molecule towards nucleophilic attack. The chlorine at the 4-position is generally more reactive towards nucleophilic substitution than the chlorine at the 5-position.[7] This differential reactivity is crucial for the selective synthesis of various quinoline derivatives.
Biological Activity and Potential Applications
4,5-Dichloroquinoline is recognized for its potential as an antimalarial agent and as a key intermediate in the synthesis of other biologically active compounds, including potential antimicrobial and antitumor agents.[1] Its structural similarity to the core of widely used 4-aminoquinoline antimalarials, such as chloroquine and hydroxychloroquine, suggests that its biological activities may be related.
Antimalarial Mechanism of Action (Inferred from 4-Aminoquinoline Derivatives):
The primary mechanism of action of 4-aminoquinoline antimalarials is the disruption of heme metabolism in the malaria parasite, Plasmodium falciparum.
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The parasite digests hemoglobin within its acidic food vacuole to obtain essential amino acids.
-
This process releases large quantities of toxic free heme.
-
To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline substance called hemozoin.
-
4-Aminoquinolines are weak bases that accumulate in the acidic food vacuole of the parasite.
-
Once protonated, they are trapped within the vacuole.
-
These drugs then bind to heme, preventing its polymerization into hemozoin.
-
The build-up of the toxic heme-drug complex leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.
Interaction with NF-κB Signaling Pathway:
Some quinoline derivatives, like chloroquine, have been shown to influence cellular signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Chloroquine can induce the activation of NF-κB, which in turn can promote the expression of proteins like p62. This interaction can have implications for tumor cell resistance.
Conclusion
4,5-Dichloroquinoline is a valuable chemical entity with established and potential applications in medicinal chemistry. Its physical and chemical properties, along with its reactivity, make it a versatile precursor for the synthesis of a wide range of quinoline-based compounds. While its own biological activity is an area for further exploration, its relationship to the well-understood 4-aminoquinoline antimalarials provides a strong basis for future research and drug development efforts. The experimental methodologies and pathway analyses presented in this guide offer a solid foundation for researchers and scientists working with this compound and its derivatives. As with all chemical reagents, adherence to strict safety protocols is paramount to ensure safe and effective research.
References
- 1. CAS 21617-18-5: 4,5-Dichloroquinoline | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. 4,5-Dichloroquinoline | C9H5Cl2N | CID 288541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]
- 6. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 7. 4,5-Dichloroquinoline | 21617-18-5 | Benchchem [benchchem.com]
